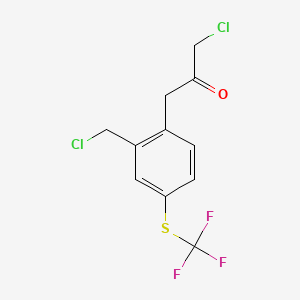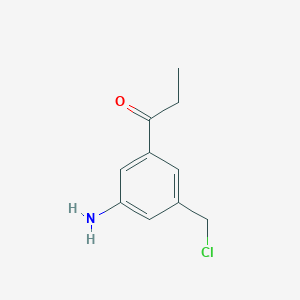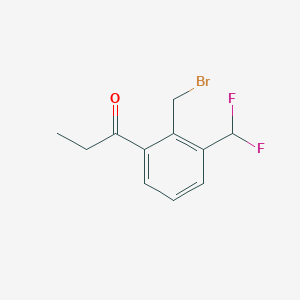
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromomethyl group and a difluoromethyl group attached to a phenyl ring, which is further connected to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by a series of chemical reactions to introduce the difluoromethyl group and the propanone moiety. One common synthetic route is as follows:
Bromination: The precursor compound, 2-(difluoromethyl)benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-(bromomethyl)-3-(difluoromethyl)benzene.
Friedel-Crafts Acylation: The brominated intermediate is then reacted with propanoyl chloride (CH3CH2COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one depends on its specific application and the target molecules or pathways involved. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl and difluoromethyl groups can enhance the compound’s reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one can be compared with other similar compounds such as:
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one: Similar structure but with a difluoromethoxy group instead of a difluoromethyl group.
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one: Contains a trifluoromethylthio group instead of a difluoromethyl group.
2-Phenyl-1-benzopyran-4-one derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11BrF2O |
|---|---|
Molekulargewicht |
277.10 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-3-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11BrF2O/c1-2-10(15)7-4-3-5-8(11(13)14)9(7)6-12/h3-5,11H,2,6H2,1H3 |
InChI-Schlüssel |
RQHJELXJQKMEIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=CC(=C1CBr)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


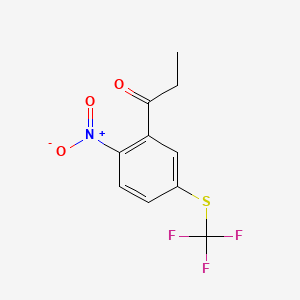
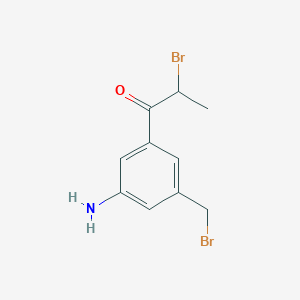
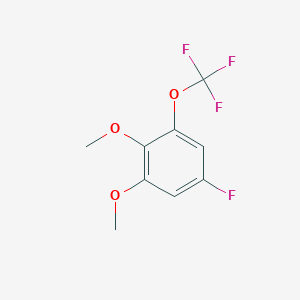
![2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14061488.png)
![2-Isobutyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14061489.png)
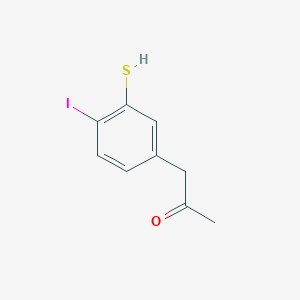
![3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14061502.png)

